5-Bromoisoxazolo[4,5-b]pyridin-3-amine
Description
5-Bromoisoxazolo[4,5-b]pyridin-3-amine is a fused heterocyclic compound featuring an isoxazole ring (containing oxygen and nitrogen) fused to a pyridine ring at the [4,5-b] positions. The bromine substituent at the 5-position enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₆H₄BrN₃O, with a molecular weight of 214.02 g/mol (calculated from ).
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
5-bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(9-4)6(8)10-11-3/h1-2H,(H2,8,10) |
InChI Key |
FUAIQZJIHPZBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1ON=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazolo[4,5-b]pyridin-3-amine typically involves the annulation of a pyridine ring to an isoxazole ring. One common method is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 . For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoxazolo[4,5-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromoisoxazolo[4,5-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Bromoisoxazolo[4,5-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . By inhibiting this enzyme, the compound can affect hormone levels and related biological processes.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Bromine’s polarizability enhances halogen bonding in target interactions, making this compound superior to chlorine analogs in binding affinity for certain enzymes .
- Synthetic Challenges : Bromination at the 5-position requires careful optimization to avoid side reactions, as seen in imidazo[4,5-b]pyridine synthesis ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
